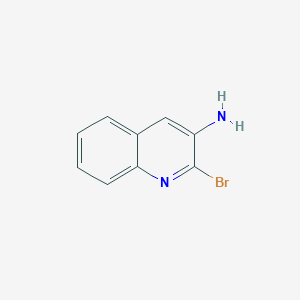

2-Bromoquinolin-3-amine

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-bromoquinolin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2/c10-9-7(11)5-6-3-1-2-4-8(6)12-9/h1-5H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWTXZKYZHSEFIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=N2)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80628569 | |

| Record name | 2-Bromoquinolin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80628569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17127-83-2 | |

| Record name | 2-Bromoquinolin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80628569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Chemical Properties of 2 Bromoquinolin 3 Amine

The synthesis of 2-Bromoquinolin-3-amine can be achieved through various synthetic routes. One common approach involves the bromination of a suitable quinoline (B57606) precursor. For instance, 4-bromoquinolin-3-amine can be synthesized by treating quinolin-3-amine with N-bromosuccinimide (NBS) in a suitable solvent like methanol. arkat-usa.org

Chemical Properties of this compound

| Property | Value |

| CAS Number | 17127-83-2 |

| Molecular Formula | C9H7BrN2 |

| Molecular Weight | 223.07 g/mol |

| Storage | 2-8°C, sealed in a dry environment |

Data sourced from multiple chemical suppliers. chemenu.combldpharm.com

Chemical Reactivity and Transformations of 2 Bromoquinolin 3 Amine

Reactions Involving the Bromine Moiety at C2

The bromine atom at the C2 position is the primary site of reactivity for nucleophilic substitution and modern cross-coupling reactions, enabling the synthesis of a diverse array of quinoline (B57606) derivatives.

The electron-withdrawing nature of the quinoline nitrogen deactivates the ring towards electrophilic attack but activates the positions ortho and para to it (C2 and C4) for nucleophilic substitution. uoanbar.edu.iq The presence of a bromine atom at C2 makes it a prime target for displacement by nucleophiles.

When 2-Bromoquinolin-3-amine is treated with a strong base such as potassium amide (KNH₂) in liquid ammonia (B1221849) at -33°C, it does not undergo a simple substitution of the bromine with an amino group. researchgate.netresearchgate.net Instead, this powerful reagent induces a more complex reaction pathway, initiating a unique ring transformation. researchgate.net

The reaction of this compound with potassium amide in liquid ammonia results in a fascinating ring contraction. researchgate.netresearchgate.net Rather than forming a diaminoquinoline, the reaction proceeds through the cleavage of the pyridine (B92270) ring within the quinoline structure, ultimately yielding 3-cyanoindole. researchgate.net This transformation highlights the profound effect that the relative positioning of the amino and bromo substituents can have on the reactivity of the quinoline scaffold under strongly basic conditions.

The proposed mechanism involves the deprotonation of the amino group, followed by a series of rearrangements and ring-opening/ring-closing events that are characteristic of reactions in this class.

The outcome of the reaction with potassium amide in liquid ammonia is highly dependent on the specific substitution pattern of the aminobromoquinoline isomer. This demonstrates distinct mechanistic pathways for each isomer. researchgate.netresearchgate.net

For instance, 2-amino-3-bromoquinoline and 2-amino-4-bromoquinoline are believed to react via a 3,4-didehydroquinoline intermediate, leading to a mixture of 2,3-diaminoquinoline and 2,4-diaminoquinoline. researchgate.netresearchgate.net In contrast, 4-amino-2-bromoquinoline undergoes a different ring transformation to produce 4-amino-2-methylquinazoline. researchgate.netresearchgate.net Meanwhile, 3-amino-4-bromoquinoline yields 2,3-diaminoquinoline through a meta-rearranged substitution, and 4-amino-3-bromoquinoline (B189530) is reported to be unreactive under these conditions. researchgate.netresearchgate.net

| Aminobromoquinoline Isomer | Reaction Product(s) with KNH₂/NH₃ | Reaction Type |

|---|---|---|

| This compound | 3-Cyanoindole | Ring Contraction researchgate.net |

| 2-Amino-3-bromoquinoline | 2,3-Diaminoquinoline & 2,4-Diaminoquinoline | Cine-substitution (via didehydroquinoline) researchgate.net |

| 4-Amino-2-bromoquinoline | 4-Amino-2-methylquinazoline | Ring Transformation researchgate.net |

| 3-Amino-4-bromoquinoline | 2,3-Diaminoquinoline | Meta-rearranged Substitution researchgate.netresearchgate.net |

| 4-Amino-3-bromoquinoline | No Reaction | Unreactive researchgate.netresearchgate.net |

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, allowing for the efficient formation of carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds. The bromine at the C2 position of this compound makes it an excellent substrate for such transformations.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine. wikipedia.orglibretexts.org This reaction is of immense importance for synthesizing arylamines, which are prevalent in pharmaceuticals and functional materials. acs.org The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. organic-chemistry.org

For a substrate like this compound, the reaction involves the coupling of an amine with the C2 position of the quinoline ring. However, the presence of the adjacent amino group at C3 can present challenges. nih.gov This proximal amino group can potentially chelate to the palladium center during the catalytic cycle, which may hinder the reaction. nih.gov

To overcome such challenges, specific catalyst systems have been developed. For analogous substrates like 3-bromo-2-aminopyridine, the use of specialized Buchwald-Hartwig precatalysts (such as those based on RuPhos or BrettPhos ligands) in combination with a strong, non-nucleophilic base like lithium bis(trimethylsilyl)amide (LiHMDS) has proven effective for coupling with both primary and secondary amines. nih.gov These conditions are designed to facilitate the desired C-N bond formation while minimizing side reactions.

| Component | Function/Example(s) | Reference |

|---|---|---|

| Aryl Halide | Electrophilic partner (e.g., this compound) | wikipedia.org |

| Amine | Nucleophilic partner (Primary or Secondary) | organic-chemistry.org |

| Palladium Source | Catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, Precatalysts) | nih.gov |

| Ligand | Stabilizes Pd(0) and facilitates catalytic cycle (e.g., RuPhos, BrettPhos, Xantphos) | nih.govrsc.org |

| Base | Activates the amine and facilitates reductive elimination (e.g., NaOtBu, K₂CO₃, LiHMDS) | libretexts.orgnih.gov |

| Solvent | Typically aprotic polar (e.g., Toluene, Dioxane, THF) | libretexts.org |

Cross-Coupling Reactions for C-C, C-N, and C-O Bond Formation

Suzuki-Miyaura Cross-Coupling for Arylation

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds. nih.govrsc.org In the context of this compound, this reaction is primarily employed to introduce aryl or heteroaryl substituents at the C2 position by replacing the bromine atom. The general transformation involves the palladium-catalyzed reaction of the bromoquinoline with an organoboron compound, typically a boronic acid or a boronate ester, in the presence of a base. nih.govlibretexts.org

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org The choice of ligand, base, and solvent system can significantly influence the reaction's efficiency and scope. nih.govrsc.org For instance, the use of bulky, electron-rich phosphine ligands like SPhos can lead to highly active catalysts capable of facilitating challenging couplings. nih.gov

While specific examples detailing the Suzuki-Miyaura coupling of this compound itself are not extensively documented in the provided search results, the reactivity of similar bromoquinoline systems provides valuable insight. For example, the Suzuki reaction of 2-chloro-3-bromoquinoline with 2-bromophenylboronic acid selectively occurred at the more reactive C3-bromo position to yield 3-(2-bromophenyl)-2-chloroquinoline. nih.gov This suggests that the C2-bromo position in this compound would be amenable to Suzuki-Miyaura coupling, likely with high regioselectivity. The presence of the C3-amino group, an electron-donating group, may influence the electronic properties of the quinoline ring and thus the reactivity of the C-Br bond. In some cases, unprotected ortho-anilines can be challenging substrates for Suzuki-Miyaura reactions, sometimes requiring specific catalyst systems like CataXCium A Pd G3 to achieve high yields. nih.gov

A representative, albeit generalized, Suzuki-Miyaura reaction for the arylation of this compound is depicted below:

Table 1: Generalized Suzuki-Miyaura Cross-Coupling of this compound

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |

| This compound | Arylboronic acid (Ar-B(OH)₂) | Pd(0) catalyst (e.g., Pd(PPh₃)₄) | Inorganic base (e.g., Na₂CO₃, K₃PO₄) | Organic solvent (e.g., Dioxane, Toluene) | 2-Arylquinolin-3-amine |

This table represents a generalized scheme. Specific conditions and yields would need to be determined experimentally.

Other Metal-Catalyzed Transformations

Beyond the Suzuki-Miyaura reaction, the bromine atom at the C2 position of this compound can participate in a variety of other metal-catalyzed cross-coupling reactions. These transformations are crucial for introducing diverse functional groups and constructing complex molecular architectures. Common examples include the Buchwald-Hartwig amination, Heck olefination, and Sonogashira alkynylation. numberanalytics.com

The Buchwald-Hartwig amination allows for the formation of C-N bonds, enabling the synthesis of N-aryl or N-heteroaryl derivatives. This reaction typically employs a palladium catalyst with a suitable phosphine ligand to couple the bromoquinoline with an amine. The reaction has been successfully applied to couple 3-bromoquinoline (B21735) with various amines, suggesting its applicability to the 2-bromo isomer. sci-hub.seacs.org

The Heck reaction provides a method for C-C bond formation by coupling the bromoquinoline with an alkene in the presence of a palladium catalyst and a base. This reaction would introduce a vinyl group at the C2 position.

The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction that couples the bromoquinoline with a terminal alkyne, leading to the formation of a 2-alkynylquinoline derivative.

Furthermore, Negishi coupling , which utilizes organozinc reagents, and Stille coupling , which employs organotin reagents, are also viable methods for C-C bond formation at the C2 position. libretexts.org These reactions offer alternative pathways for introducing alkyl, alkenyl, or aryl groups.

Reactions Involving the Amine Functionality at C3

The amine group at the C3 position of this compound is a key site for derivatization, allowing for the introduction of a wide array of functional groups and the construction of fused heterocyclic systems.

The primary amine at C3 can readily undergo acylation reactions with acyl chlorides or anhydrides to form the corresponding amides. mnstate.edu This reaction is a fundamental transformation for introducing acyl groups and can be a precursor for further synthetic manipulations. The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent. masterorganicchemistry.com

Alkylation of the C3-amine can be achieved using alkyl halides. mnstate.edu However, polyalkylation is a common side reaction, leading to a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts. mnstate.edulibretexts.org To achieve selective mono-alkylation, reductive amination is often a more effective strategy. This involves the reaction of the amine with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ to the desired alkylated amine. mnstate.edu

The C3-amine group is a valuable handle for constructing fused ring systems onto the quinoline core. These cyclization reactions often involve the initial formation of an intermediate that then undergoes an intramolecular ring-closing step. For example, the amine can be a key component in multicomponent reactions, such as the A³ coupling (aldehyde, alkyne, amine), to generate propargylamines which can then undergo further cyclization. encyclopedia.pub

Another important strategy involves the reaction of the amine with a bifunctional reagent. For instance, reaction with a β-ketoester could lead to the formation of a fused pyrimidinone ring through a Gould-Jacobs-type reaction. Similarly, reaction with diketene (B1670635) or other 1,3-dielectrophiles can be employed to construct various heterocyclic rings. The Ugi multicomponent reaction, which utilizes an amine, a carboxylic acid, an aldehyde or ketone, and an isocyanide, can also be employed to generate complex acyclic intermediates that can subsequently undergo cyclization to form lactams and other heterocyclic structures. beilstein-journals.org

Mechanistic Investigations of Key Transformations

The mechanisms of the key transformations involving this compound are generally well-understood from studies on related substrates.

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.org The oxidative addition of the C-Br bond to the Pd(0) catalyst is often the rate-determining step.

The mechanisms of acylation and alkylation of the amine group follow standard nucleophilic substitution pathways. mnstate.edumasterorganicchemistry.com In acylation, the amine acts as a nucleophile attacking the electrophilic carbonyl carbon of the acylating agent. masterorganicchemistry.com Alkylation via SN2 reaction with alkyl halides involves the nucleophilic attack of the amine on the electrophilic carbon of the alkyl halide. mnstate.edu

The mechanisms of cyclization reactions are highly dependent on the specific reaction type. For instance, in acid-catalyzed cyclizations, the protonation of a carbonyl group can activate it for intramolecular nucleophilic attack by the amine. nih.gov In multicomponent reactions like the Ugi reaction, the mechanism involves the formation of an imine intermediate, followed by the addition of the isocyanide and the carboxylic acid component, leading to a stable α-adduct that can undergo subsequent rearrangement or cyclization. beilstein-journals.org

Mechanistic studies on related systems often employ techniques such as kinetic isotope effect studies and computational modeling to elucidate the reaction pathways and transition states. nih.govresearchgate.net For example, a kinetic isotope effect study on the C-H alkenylation of pyridine revealed a kH/kD value of 4.0, suggesting that C-H bond cleavage is involved in the rate-determining step. nih.gov While specific mechanistic studies on this compound are not prevalent in the provided search results, the established mechanisms for these fundamental organic reactions provide a solid framework for understanding its chemical behavior.

Radical-Nucleophilic Substitution (SRN1) Mechanisms

The Radical-Nucleophilic Aromatic Substitution (SRN1) mechanism represents a pathway for the substitution of the bromo group on the quinoline ring. Unlike traditional nucleophilic aromatic substitution (SNAr), the SRN1 mechanism does not require strong electron-withdrawing groups to activate the substrate. wikipedia.orgwhiterose.ac.uk The reaction proceeds via a chain mechanism involving radical intermediates. nptel.ac.inmmcmodinagar.ac.in

The general SRN1 mechanism can be described in three key steps: initiation, propagation, and termination. wikipedia.orguobasrah.edu.iq

Initiation: The reaction begins with a single electron transfer (SET) to the aryl halide substrate (in this case, this compound) from an electron donor. This donor can be a solvated electron, a photochemical source, or an electrochemical stimulus. nptel.ac.in This SET forms a radical anion.

Propagation: The propagation phase consists of three steps that constitute a self-sustaining cycle:

The radical anion formed during initiation is unstable and fragments, cleaving the carbon-halogen bond to produce an aryl radical and a halide anion. wikipedia.orgwhiterose.ac.uk

The resulting aryl radical (the 3-aminoquinolin-2-yl radical) is highly reactive and rapidly attacks a nucleophile (Nu-) to form a new radical anion. wikipedia.org

This new radical anion then transfers its extra electron to a new molecule of the starting aryl halide. This regenerates the initial radical anion and forms the final substituted product, propagating the chain reaction. wikipedia.orgdalalinstitute.com

Termination: The chain reaction can be terminated through various pathways, such as the aryl radical abstracting a hydrogen atom from the solvent or through radical-radical coupling. whiterose.ac.uk

While specific studies detailing the SRN1 reactions of this compound are not prevalent, the principles of this mechanism are broadly applicable to unactivated aryl halides. whiterose.ac.uk The reaction allows for the introduction of a variety of carbon and heteroatom nucleophiles at the 2-position of the quinoline ring under conditions that are often milder than classical methods.

Dual Catalytic Cycles (e.g., Photoredox and Nickel Catalysis in Amine Functionalization)

The functionalization of the amino group in this compound can be achieved through advanced catalytic methods, such as dual photoredox and nickel catalysis. This synergistic approach enables C-H functionalization and cross-coupling reactions under mild conditions, using visible light as a renewable energy source. rsc.orgbeilstein-journals.orgsioc-journal.cn This strategy is particularly effective for the arylation or alkylation of amines. rsc.orgbeilstein-journals.org

The general mechanism involves the interplay of two distinct catalytic cycles: a photoredox cycle and a nickel catalytic cycle. beilstein-journals.orgnih.gov

Photoredox Cycle (Generation of α-Amino Radical):

A photocatalyst (PC), such as an iridium or ruthenium complex, absorbs visible light and is excited to a higher energy state (PC*). nih.gov

The excited photocatalyst can be quenched reductively by an amine. In the context of functionalizing the N-H bond of this compound, a base would first deprotonate the amine to form an amido species. This species can then interact with the catalytic cycle. For α-C-H functionalization of alkyl groups attached to the amine, the excited photocatalyst can engage in a hydrogen atom transfer (HAT) process or an oxidative quenching pathway. beilstein-journals.org

This process generates an α-amino radical and the reduced form of the photocatalyst (PC•-). beilstein-journals.org

Nickel Catalytic Cycle (Cross-Coupling):

Concurrently, a Ni(0) catalyst undergoes oxidative addition with an organic halide (R-X) to form a Ni(II) intermediate (R-Ni(II)-X). nih.govrsc.org

The α-amino radical generated from the photoredox cycle combines with the Ni(II) intermediate to form a high-valent Ni(III) species. beilstein-journals.org

This Ni(III) complex then undergoes reductive elimination to form the desired C-N or C-C bond of the final product and a Ni(I) species. nih.govescholarship.org

Connecting the Cycles: The two cycles are linked by a final single electron transfer step. The reduced photocatalyst (PC•-) from the photoredox cycle reduces the Ni(I) species from the nickel cycle back to the active Ni(0) catalyst, thereby regenerating both catalysts and closing both cycles. nih.govrsc.org

This dual catalytic system provides a powerful method for the late-stage functionalization of complex molecules, offering high selectivity and functional group tolerance under mild, light-driven conditions. rsc.orgescholarship.org

Proposed Annulation Mechanisms

Annulation reactions involving this compound or its close derivatives are crucial for synthesizing polycyclic and fused heterocyclic scaffolds, which are common motifs in natural products and pharmaceuticals. nih.govorganic-chemistry.org Several mechanistic pathways have been proposed for these transformations, often depending on the reaction partners and conditions.

One proposed mechanism for annulation reactions with bromoquinolines that avoids the formation of a highly reactive hetaryne intermediate is an addition-cyclization-elimination route . researchgate.net This pathway was suggested to explain the regioselectivity observed in the anionic annulation of a furoindolone with 3-bromoquinoline. researchgate.net

A plausible mechanism for the annulation of a nucleophile with this compound can be extrapolated as follows:

Addition: An anionic nucleophile adds to the quinoline ring. In the case of this compound, the addition could potentially occur at the C-4 position, influenced by the electronic effects of the bromo and amino groups.

Cyclization: The resulting anionic intermediate then undergoes an intramolecular cyclization, attacking another part of the molecule to form a new ring.

Elimination: The final step involves the elimination of a leaving group, such as hydrogen bromide, from the cyclized intermediate. This step is often driven by the formation of a stable, aromatic fused system. researchgate.net

Another relevant strategy is the formal [4+2] annulation . For instance, a transition-metal-free synthesis of 3-acylquinolines has been developed through the formal [4+2] annulation of anthranils and enaminones. mdpi.comresearchgate.net The proposed mechanism involves an acid-catalyzed ring-opening of the anthranil (B1196931) to form a 2-aminophenylketone intermediate, followed by aza-Michael addition with the enaminone, and subsequent intramolecular cyclization and aromatization to yield the quinoline product. researchgate.net While this example builds the quinoline ring itself, similar strategies involving the reaction of the amino group of this compound with suitable dienophiles could lead to fused systems.

These proposed mechanisms highlight the versatility of this compound as a building block in constructing complex heterocyclic architectures through annulation strategies.

Structural Elucidation and Spectroscopic Characterization

Advanced Spectroscopic Techniques

Spectroscopy is a fundamental tool in chemical analysis, providing insights into molecular structure through the interaction of electromagnetic radiation with matter. ontosight.ai For 2-Bromoquinolin-3-amine, a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy is employed for comprehensive characterization.

NMR spectroscopy is unparalleled in its ability to map the carbon-hydrogen framework of a molecule. By measuring the magnetic properties of atomic nuclei, NMR provides information on the chemical environment of each proton and carbon atom. projectguru.insavemyexams.com

¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays distinct signals corresponding to each unique proton in the molecule. savemyexams.com The chemical shifts (δ) are influenced by the electron density around the proton, with electron-withdrawing groups like bromine and the quinoline (B57606) nitrogen causing a downfield shift to higher ppm values. projectguru.in The protons on the aromatic quinoline ring typically appear in the range of δ 7.0-9.0 ppm. The protons of the amine group (-NH₂) exhibit a characteristic broad signal that can vary in position depending on the solvent and concentration. projectguru.inlibretexts.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. savemyexams.comlibretexts.org Each unique carbon atom in this compound gives rise to a distinct signal. savemyexams.comlibretexts.org The carbon atoms directly bonded to the electronegative bromine and nitrogen atoms are significantly deshielded and appear at higher chemical shifts. The signals for the carbon atoms of the quinoline ring are typically found in the aromatic region of the spectrum. udel.edu Distortionless Enhancement by Polarization Transfer (DEPT) experiments can be used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. libretexts.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C2-Br | --- | ~110-120 |

| C3-NH₂ | --- | ~140-150 |

| C4-H | ~8.0-8.5 | ~125-135 |

| C5-H | ~7.5-8.0 | ~120-130 |

| C6-H | ~7.0-7.5 | ~120-130 |

| C7-H | ~7.5-8.0 | ~120-130 |

| C8-H | ~8.0-8.5 | ~125-135 |

| C8a | --- | ~145-155 |

| C4a | --- | ~120-130 |

| NH₂ | Broad, variable | --- |

Note: These are approximate values and can vary based on the solvent and experimental conditions.

Vibrational spectroscopy, including both IR and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. spectroscopyonline.comresearchgate.net

Infrared (IR) Spectroscopy: The IR spectrum of this compound shows characteristic absorption bands for the N-H and C-N bonds of the primary amine, as well as vibrations associated with the aromatic quinoline ring. wpmucdn.com Primary amines typically exhibit two N-H stretching bands in the region of 3300-3500 cm⁻¹. projectguru.inwpmucdn.com The C-N stretching vibration for aromatic amines is usually observed between 1200 and 1350 cm⁻¹. libretexts.org Aromatic C-H stretching and ring vibrations also appear in their characteristic regions of the spectrum. wpmucdn.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. mdpi.comnih.gov It is particularly sensitive to non-polar bonds and symmetric vibrations. spectroscopyonline.com For this compound, Raman spectroscopy can be used to further confirm the presence of the quinoline ring and other structural features. researchgate.net

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Primary Amine (N-H) | Asymmetric & Symmetric Stretch | 3300-3500 |

| Primary Amine (N-H) | Scissoring | 1550-1650 |

| Aromatic C-H | Stretch | 3000-3100 |

| Aromatic C=C | Ring Stretch | 1400-1600 |

| C-N (Aromatic Amine) | Stretch | 1200-1350 |

| C-Br | Stretch | 500-600 |

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. neu.edu.tr In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed, and its mass would correspond to the molecular weight of the compound. Due to the presence of bromine, a characteristic isotopic pattern would be seen for the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes). neu.edu.tr The fragmentation pattern can also provide valuable structural information. openstax.org The "nitrogen rule" in mass spectrometry states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. openstax.org

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with conjugated systems. msu.edulibretexts.org The quinoline ring system in this compound is a chromophore that absorbs UV light. The position and intensity of the absorption maxima (λ_max) are sensitive to the substituents on the ring. The presence of the bromine atom and the amino group will influence the electronic structure and thus the UV-Vis spectrum of the molecule. researchgate.net

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. This data is used to confirm the empirical and molecular formula of this compound (C₉H₇BrN₂). The experimentally determined percentages of C, H, and N should closely match the calculated values based on the molecular formula, providing crucial evidence for the purity and identity of the synthesized compound. semanticscholar.org

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis, Differential Scanning Calorimetry)

Comprehensive searches for specific experimental data regarding the thermal analysis of this compound using techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) did not yield dedicated research findings or data tables for this particular compound.

Thermal analysis techniques are crucial in characterizing the thermal stability and phase behavior of chemical compounds. TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere, providing information on thermal stability and decomposition profiles. DSC measures the difference in heat flow between a sample and a reference as a function of temperature, identifying thermal transitions such as melting, crystallization, and glass transitions.

While general information on the thermal analysis of related quinoline derivatives and other nitrogen-containing heterocyclic compounds exists, specific thermograms, decomposition temperatures, weight loss percentages, melting points, and enthalpy changes for this compound are not available in the reviewed scientific literature. Research on Schiff bases derived from 3-aminoquinoline (B160951) has included thermogravimetric analysis, but this does not directly provide data for the parent amine.

Further experimental investigation would be required to generate the specific TGA and DSC data for this compound, which would be essential for a complete understanding of its thermal properties.

Role in the Development of Bioactive Agents

Scaffold in Medicinal Chemistry

The quinoline (B57606) ring system is a well-established pharmacophore found in numerous clinically used drugs. researchgate.netbohrium.com The ability to modify the this compound core at multiple positions allows medicinal chemists to fine-tune the steric and electronic properties of the molecule to optimize its interaction with biological targets.

Derivatives with Potential Biological Activities

A variety of derivatives of this compound have been synthesized and evaluated for their potential biological activities. Research has shown that compounds derived from this scaffold exhibit a broad range of pharmacological effects, including anti-mycobacterial and other therapeutic properties. mdpi.com The continued exploration of this chemical space holds promise for the discovery of new and effective therapeutic agents.

Direct Synthetic Approaches

Direct approaches aim to construct the this compound framework in a highly convergent manner. These methods are valued for their efficiency and ability to introduce the required functionalities with precision.

Palladium-Catalyzed Intramolecular Cyclization Routes

A novel and efficient methodology for the synthesis of 2-amino-3-bromoquinolines involves a palladium-catalyzed isocyanide insertion followed by the intramolecular cyclization of gem-dibromovinylanilines. rsc.orgrsc.orgrsc.org This tandem reaction provides a direct route to the target molecular structure in good yields. rsc.orgrsc.org

The process commences with the reaction of a 2-(gem-dibromovinyl)aniline derivative with an isocyanide, such as tert-butyl isocyanide, in the presence of a palladium catalyst. rsc.org The reaction is typically performed in a solvent like 1,4-dioxane (B91453) at elevated temperatures. rsc.orgrsc.org This method is notable for its tolerance of various functional groups on the aniline (B41778) ring, including both electron-donating and electron-withdrawing substituents, allowing for the preparation of a diverse range of polyhalogenated 2-amino-3-bromoquinolines. rsc.org

The proposed mechanism begins with the oxidative addition of the cis-bromovinyl group of the starting aniline to a Pd(0) species, forming a vinylpalladium complex. rsc.org This is followed by the migratory insertion of the isocyanide into the vinylpalladium intermediate. The subsequent step involves an intramolecular nucleophilic attack by the aniline nitrogen onto the complex, leading to cyclization. A final reductive elimination step affords the 2-amino-3-bromoquinoline product and regenerates the Pd(0) catalyst, completing the catalytic cycle. rsc.org

| Entry | Starting Material (R group) | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | H | Pd(OAc)₂ / PPh₃ | K₂CO₃ | 1,4-Dioxane | 100 | 2 | 81 |

| 2 | 4-Me | Pd(OAc)₂ / PPh₃ | K₂CO₃ | 1,4-Dioxane | 100 | 2 | 83 |

| 3 | 4-OMe | Pd(OAc)₂ / PPh₃ | K₂CO₃ | 1,4-Dioxane | 100 | 2 | 85 |

| 4 | 4-F | Pd(OAc)₂ / PPh₃ | K₂CO₃ | 1,4-Dioxane | 100 | 3 | 72 |

| 5 | 4-Cl | Pd(OAc)₂ / PPh₃ | K₂CO₃ | 1,4-Dioxane | 100 | 3 | 75 |

| 6 | 4-Br | Pd(OAc)₂ / PPh₃ | K₂CO₃ | 1,4-Dioxane | 100 | 3 | 71 |

This table summarizes the palladium-catalyzed synthesis of various 2-amino-3-bromoquinoline derivatives from gem-dibromovinylanilines. Data sourced from RSC Advances. rsc.org

Amination Reactions of Brominated Quinoline Precursors

A common strategy for synthesizing aminoquinolines involves the nucleophilic substitution of a halogen atom on a pre-formed quinoline ring. This can be achieved through various catalytic and non-catalytic methods.

The copper-catalyzed amination of haloquinolines is a well-established method for introducing an amino group. The synthesis of 3-aminoquinoline (B160951) can be accomplished by heating 3-bromoquinoline (B21735) with liquid ammonia (B1221849) in the presence of copper powder as a catalyst. researchgate.net To synthesize the target compound, this compound, this methodology would necessitate a precursor such as 2,3-dibromoquinoline (B82864).

The reaction involves the nucleophilic substitution of the bromine atom at the C3 position. The reactivity of halogens on the quinoline ring can be selective. For instance, in 2,3-dibromoquinoline, regioselective metalation at the C3 position can be achieved using reagents like iPrMgCl·LiCl, indicating a higher reactivity at this position compared to C2 under certain conditions. beilstein-journals.orgacs.org This suggests that a selective amination at the C3 position of 2,3-dibromoquinoline is feasible, potentially leading to the formation of this compound. researchgate.net

The synthesis of 3-aminoquinoline derivatives can also be achieved through the nucleophilic amination of brominated quinolinediones. Research has shown that 3-bromoquinoline-2,4(1H,3H)-diones react with a surplus of primary alkyl or aryl amines in dimethylformamide to yield the corresponding 3-amino derivatives. The subsequent conversion of the dione (B5365651) to the target aromatic amine would be required.

This approach is a specific application of the previously mentioned amination of quinolinediones. The reaction of 3-bromoquinoline-2,4(1H,3H)-diones with amines provides a direct route to 3-aminoquinoline-2,4(1H,3H)-diones. For the synthesis of primary amines at the 3-position, anhydrous ammonia can be generated in situ for the reaction. An alternative pathway involves the synthesis of 3-azidoquinoline-2,4(1H,3H)-diones from the corresponding 3-bromo precursors, followed by reduction to the primary amine.

Regioselective Bromination Strategies for Aminated Quinolines

An alternative synthetic route involves the late-stage bromination of an aminated quinoline precursor, such as 3-aminoquinoline. The primary challenge in this approach is achieving regioselectivity, as direct electrophilic substitution on the quinoline ring can lead to a mixture of products.

A viable strategy to achieve regioselective C2-bromination of a quinoline is through the use of an N-oxide intermediate. researchgate.net The N-oxide group activates the C2 position for electrophilic attack. This method would involve the N-oxidation of 3-aminoquinoline, followed by a regioselective bromination at the C2 position. A mild method for C2-bromination of fused azine N-oxides utilizes p-toluenesulfonic anhydride (B1165640) as an activator and a tetra-n-butylammonium halide as the nucleophilic halide source. researchgate.net Following the successful bromination, the N-oxide can be removed through a deoxygenation step, yielding the final this compound product. This multi-step approach offers a high degree of control over the regiochemical outcome of the bromination. mdpi.com

Indirect Synthetic Pathways through Intermediates

Indirect methods for synthesizing this compound often rely on the creation of highly reactive intermediates that can be subsequently converted to the desired product. These strategies offer versatility and allow for the introduction of various functional groups.

Utilization of 2-Bromo-3-lithioquinolines as Reactive Intermediates

One notable indirect pathway involves the generation of 2-bromo-3-lithioquinolines as key reactive intermediates. These organolithium compounds are typically formed through a bromine-lithium exchange reaction. For instance, the reaction of 2-(2,2-dibromoethenyl)phenyl isocyanides with butyllithium (B86547) generates a vinyllithium (B1195746) intermediate. This intermediate then undergoes intramolecular cyclization, where the vinyl anion attacks the isocyanide carbon, to produce a 1-lithioquinoline-2(1H)-thione intermediate after an aqueous workup. semanticscholar.orgresearchgate.net While this specific example leads to a thione, the underlying principle of generating a lithiated quinoline at the 3-position is a valuable strategy. This highly reactive intermediate can then, in principle, be trapped with an aminating agent to furnish the desired this compound. Further research into suitable electrophilic nitrogen sources is required to fully realize this synthetic route.

Strategies Involving N-Aryliminium Ions and 1-Bromoalkynes for 3-Bromoquinoline Derivative Synthesis

A regioselective method for the synthesis of 3-bromoquinoline derivatives has been developed utilizing a formal [4+2] cycloaddition reaction between N-aryliminium ions and 1-bromoalkynes. figshare.comacs.orgacs.org The N-aryliminium ions are generated in situ from arylmethyl azides under acidic conditions. acs.orgresearchgate.net This approach allows for the construction of the quinoline core with a bromine atom specifically at the 3-position. While this method directly produces a 3-bromoquinoline scaffold, the introduction of the amino group at the 2-position would require a subsequent functionalization step. However, the versatility of this cycloaddition in creating diverse 3-bromoquinoline derivatives makes it a relevant indirect pathway. figshare.comacs.orgacs.org

| Reactants | Conditions | Product | Yield | Reference |

| Arylmethyl azide, 1-Bromoalkyne | Acid-promoted rearrangement | 3-Bromoquinoline derivative | Good to excellent | figshare.comacs.org |

| Benzyl azide, Bromophenyl acetylene | TfOH, DCE then DDQ, EtOAc | 3-Bromo-4-phenylquinoline | Not specified | acs.org |

Reduction of Nitroquinoline Derivatives to Aminoquinolines

A common and effective method for introducing an amino group onto an aromatic ring is through the reduction of a corresponding nitro group. Therefore, a logical indirect synthetic route to this compound is the reduction of 2-bromo-3-nitroquinoline (B3236879).

The synthesis of the precursor, 2-bromo-3-nitroquinoline, is a critical first step. The reduction of the nitro group can then be accomplished using various reducing agents. A notable green chemistry approach involves the use of hydrazine (B178648) hydrate (B1144303) supported on alumina (B75360) in the presence of a catalyst like FeCl₃·6H₂O under microwave irradiation and solvent-free conditions. researchgate.net This method has been shown to be effective for the reduction of N-heterocyclic nitro compounds, including 2-bromo-3-nitropyridine, to their corresponding amines in excellent yields. researchgate.net The application of this methodology to 2-bromo-3-nitroquinoline is a promising and environmentally benign pathway to this compound. Another established method for reducing nitroquinolines is the use of iron powder in the presence of a strong acid like concentrated hydrochloric acid. asianpubs.org This classical method has been successfully applied to the synthesis of 3-bromo-8-aminoquinoline from 3-bromo-8-nitroquinoline. asianpubs.org

| Starting Material | Reagents | Product | Yield | Reference |

| 3-Bromo-8-nitroquinoline | Iron powder, conc. HCl, ethanol (B145695)/water | 3-Bromo-8-aminoquinoline | Not specified | asianpubs.org |

| Aromatic nitro compounds | Hydrazine hydrate, Alumina, FeCl₃·6H₂O | Aromatic amino compounds | Good | researchgate.net |

Green Chemistry and Sustainable Synthetic Approaches, including Metal-Free Conditions

The principles of green chemistry are increasingly influencing the design of synthetic routes for chemical compounds, including this compound. The focus is on minimizing waste, avoiding hazardous reagents, and utilizing energy-efficient processes.

One of the key green strategies applicable to the synthesis of this compound is the use of microwave-assisted synthesis. This technique often leads to significantly reduced reaction times and improved yields compared to conventional heating methods. Furthermore, the use of greener solvents like water or ethanol in these reactions contributes to a more sustainable process.

The reduction of nitro compounds, a key step in an indirect synthesis of this compound, can be performed under green conditions. As mentioned previously, the use of alumina-supported hydrazine under solvent-free microwave irradiation is a prime example of a green synthetic method. researchgate.net This approach avoids the use of harsh reducing agents and volatile organic solvents.

Moreover, the development of metal-free synthetic protocols is a significant goal in green chemistry to avoid contamination of the final product with residual metals. rsc.org For the synthesis of quinoline derivatives, metal-free methods are being explored. For instance, a transition-metal-free protocol for the synthesis of 3-acylquinolines has been developed through the annulation of anthranils and enaminones. mdpi.com While not directly producing this compound, this demonstrates the feasibility of constructing the quinoline core without transition metals. The adaptation of such metal-free strategies to incorporate the required bromo and amino functionalities is an active area of research.

| Green Chemistry Approach | Description | Advantages |

| Microwave-Assisted Synthesis (MAS) | Utilizes microwave radiation for heating, often with green solvents. | Rapid reaction times, improved yields, higher purity. |

| Solvent-Free Reduction | Reduction of nitro groups using supported reagents under microwave irradiation without a solvent. | Reduced waste, avoidance of volatile organic compounds. researchgate.net |

| Metal-Free Catalysis | Employs non-metallic catalysts for the synthesis of the quinoline ring. | Avoids metal contamination in the product, often uses less toxic catalysts. rsc.org |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Bromoquinolin-3-amine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of brominated quinoline derivatives often employs nucleophilic substitution or transition metal-catalyzed cross-coupling. For this compound, a modified Meth-Cohn quinoline synthesis could be adapted, where bromination is introduced at the 2-position via electrophilic substitution. Optimization involves controlling temperature (e.g., 0–5°C for bromine stability) and using anhydrous solvents to minimize hydrolysis. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high yields (>90%) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Confirm amine proton resonance (δ 5.2–5.8 ppm) and bromine-induced deshielding in adjacent carbons.

- Mass Spectrometry (HRMS) : Verify molecular ion peaks ([M+H]+) and isotopic patterns characteristic of bromine (1:1 ratio for 79Br/81Br).

- FT-IR : Identify N-H stretching (3250–3350 cm⁻¹) and C-Br vibrations (550–650 cm⁻¹).

Purity can be assessed via HPLC (C18 column, methanol/water mobile phase) .

Q. What are the stability considerations for storing this compound?

- Methodological Answer : Store under inert atmosphere (argon) at 0–6°C to prevent bromine loss or amine oxidation. Decomposition is indicated by color change (yellow to brown) or precipitate formation. Periodic TLC monitoring (silica, UV-active) is recommended for long-term storage .

Advanced Research Questions

Q. How does the bromine substituent influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The bromine at the 2-position acts as a directing group, facilitating Suzuki-Miyaura or Ullmann couplings. Kinetic studies show that electron-withdrawing effects of bromine enhance oxidative addition in palladium-catalyzed reactions. For example, coupling with aryl boronic acids requires Pd(PPh₃)₄ (5 mol%), K₂CO₃ base, and DMF at 80°C, achieving >80% yield. Competing pathways (e.g., debromination) can be suppressed by optimizing ligand-to-metal ratios .

Q. How can computational methods predict the reactivity and electronic properties of this compound?

- Methodological Answer :

- DFT Calculations : Use B3LYP/6-31G(d) to model charge distribution; bromine induces localized positive charge at C2, increasing electrophilicity.

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. THF) on reaction intermediates.

- Docking Studies : Predict binding affinity with biological targets (e.g., kinase inhibitors) based on quinoline’s planar structure and bromine’s steric effects. Validate with experimental IC₅₀ values .

Q. What strategies resolve contradictory data in mechanistic studies involving this compound?

- Methodological Answer :

- Triangulation : Combine kinetic data (UV-Vis monitoring), isotopic labeling (e.g., 15N-amine), and computational modeling to validate intermediates.

- Control Experiments : Test competing hypotheses (e.g., radical vs. ionic pathways) using radical scavengers (TEMPO) or ionic traps (D₂O).

- Statistical Validation : Apply multivariate analysis (PCA or PLS) to isolate variables causing discrepancies in yield or selectivity .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid dermal/ocular exposure.

- Ventilation : Use fume hoods during synthesis to prevent inhalation of bromine vapors.

- Waste Management : Quench reactive bromine byproducts with NaHCO₃ before disposal. Collaborate with certified waste management services for halogenated organic waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.